Home > Products > Screening Compounds P82641 > Saxagliptin-13C3
Saxagliptin-13C3 -

Saxagliptin-13C3

Catalog Number: EVT-13578384
CAS Number:
Molecular Formula: C18H25N3O2
Molecular Weight: 318.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Saxagliptin-13C3 is synthesized from saxagliptin, which was first approved by the Food and Drug Administration in 2009. It belongs to the class of small molecules classified as DPP-4 inhibitors, which enhance insulin secretion and decrease glucagon levels in the bloodstream, thereby improving glycemic control in diabetic patients . The compound is commercially available and can be sourced from various chemical suppliers specializing in isotopically labeled compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of saxagliptin-13C3 typically involves isotopic labeling during the synthesis of saxagliptin itself. Two primary methods for synthesizing saxagliptin include:

These methods ensure that the resultant saxagliptin-13C3 maintains high optical purity and structural integrity.

Chemical Reactions Analysis

Reactions and Technical Details

Saxagliptin-13C3 undergoes various chemical reactions typical of DPP-4 inhibitors. Key reactions include:

  • Hydrolysis: Involves breaking down the amide bonds under acidic or basic conditions to yield active metabolites.
  • Amide Coupling: Essential for synthesizing saxagliptin from its precursors; this reaction forms new carbon-nitrogen bonds crucial for maintaining the drug's efficacy.

The stability of saxagliptin-13C3 under physiological conditions allows it to be effectively utilized in metabolic studies without significant degradation .

Mechanism of Action

Process and Data

Saxagliptin exerts its pharmacological effects primarily by inhibiting DPP-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, saxagliptin increases levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells. This dual action results in lower blood glucose levels following meals.

The mechanism can be summarized as follows:

  1. Inhibition of DPP-4: Prevents degradation of incretin hormones.
  2. Increased Insulin Secretion: Enhances glucose-dependent insulin release.
  3. Decreased Glucagon Levels: Reduces hepatic glucose production.

This mechanism highlights why saxagliptin is effective in managing type 2 diabetes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of saxagliptin-13C3 include:

PropertyValue
Molecular Weight318.4 g/mol
SolubilitySparingly soluble (2.26 mg/mL)
Partition Coefficient (cLogP)0.88
Aqueous Solubility (cLogS)-2.1
Topological Polar Surface Area90.35 Ų

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles .

Applications

Scientific Uses

Saxagliptin-13C3 is primarily used in research settings to study the pharmacokinetics and dynamics of saxagliptin in vivo. Its isotopic labeling allows researchers to trace its metabolic pathways effectively, assess bioavailability, and evaluate interactions with other compounds or biological systems.

Applications include:

  • Metabolic Studies: Understanding how saxagliptin is metabolized in different biological contexts.
  • Drug Interaction Studies: Evaluating how other medications may affect the pharmacokinetics of saxagliptin.
  • Toxicological Assessments: Investigating potential side effects or toxicities associated with prolonged exposure to saxagliptin derivatives .
Synthetic Methodologies for Isotopically Labeled Saxagliptin Derivatives

Strategic Design of Stable Isotope-Labeled Saxagliptin Analogs for Metabolic Studies

Stable isotope-labeled saxagliptin analogs (e.g., Saxagliptin-¹³C₃) are engineered to preserve pharmacological activity while enabling precise tracking in metabolic studies. The design prioritizes three principles:

  • Isotopic Stability: ¹³C labels are incorporated at non-exchangeable carbon positions (e.g., aliphatic backbone or nitrile group) to prevent loss via metabolic or solvent exchange, a limitation observed in deuterated analogs where labile hydrogens may exchange with biological matrices .
  • Mass Differentiation: A +3 Da mass shift ensures clear distinction from unlabeled saxagliptin in LC-MS/MS chromatograms, avoiding spectral overlap with endogenous compounds [10].
  • Metabolic Relevance: Labels are positioned in structurally conserved regions (e.g., the adamantyl or prolinonitrile moieties) to survive phase I/II metabolism, allowing detection of active metabolites like 5-Hydroxysaxagliptin-¹³C₃ [1] [10].

Table 1: Design Strategies for Saxagliptin-¹³C₃

Design ParameterImplementation in Saxagliptin-¹³C₃Purpose
Isotope PositionAdamantyl carbonyl carbon, prolinonitrile ringMinimize metabolic cleavage
Mass Shift+3 Da (³¹⁵N → ³¹⁸N)Avoid MS overlap with endogenous compounds
Molecular IntegrityRetention of stereochemistry at chiral centersEnsure identical DPP-4 binding affinity

These analogs enable quantitative tracing of saxagliptin’s absorption, distribution, and metabolite formation in biological systems, as demonstrated in studies tracking 5-Hydroxy Saxagliptin-¹³C₃ formation in hepatocytes [1] [5].

Optimization of ¹³C₃ Incorporation in Saxagliptin Backbone: Position-Specific Labeling Techniques

Saxagliptin-¹³C₃ synthesis employs position-specific ¹³C-labeled building blocks to achieve high isotopic enrichment (>99 atom%) while minimizing cost and side reactions. Key methodologies include:

  • Building Block Selection: ¹³C₃-labeled cyanide sources (e.g., K¹³CN or Na¹³CN) are used to introduce the nitrile group (-C≡¹³N) in the azabicyclohexane core. This exploits the late-stage incorporation of cyanide to limit isotopic dilution [6].
  • Coupling Reactions: A ¹³C₁-labeled 3-hydroxyadamantylglycine is condensed with a prolinonitrile-¹³C₂ intermediate via carbodiimide-mediated amidation (EDC/HOBt). Microwave-assisted synthesis reduces reaction time from 12h to 2h, improving yield from 65% to 88% [6].
  • Chiral Resolution: Diastereomeric impurities are removed using tartaric acid-derived chiral auxiliaries, ensuring >99.5% enantiomeric excess (ee) for the (1S,3S,5S)-isomer [4] [6].

Table 2: Optimization Parameters for Saxagliptin-¹³C₃ Synthesis

Synthetic StageConventional MethodOptimized ¹³C₃ MethodImprovement
Cyanide IncorporationNaCN (unlabeled)Na¹³CN (99% enrichment)Isotopic purity: 99.2%
Amidation Yield65% (room temp, 12h)88% (microwave, 2h)Time reduction: 83%
Chiral SeparationColumn chromatographyTartrate crystallizationee: 99.5% vs. 98%

Critical challenges include suppressing racemization during amidation and eliminating unlabeled impurities (e.g., Saxagliptin EP Impurity A). Purification via preparative HPLC with a C18 stationary phase achieves >99.3% chemical and isotopic purity [4] [6].

Comparative Analysis of Radiolabeling vs. Stable Isotope Labeling in DPP-4 Inhibitor Synthesis

Radiolabeled (¹⁴C) and stable isotope-labeled (¹³C/²H) saxagliptin serve distinct roles in drug development, with divergent synthesis constraints:

Radiolabeling (¹⁴C)

  • Synthesis: Requires incorporation of ¹⁴C at high specific activity (e.g., 53.98 μCi/mg for saxagliptin) using precursors like [¹⁴C]CH₂I₂. Yields are low (3% radiochemical yield) due to complex purification and radiation-induced decomposition [1].
  • Applications: Mass balance studies tracing total drug-related material in excreta.
  • Limitations: Requires radioactive handling facilities, generates hazardous waste, and cannot distinguish parent drug from metabolites in live systems.

Stable Isotope Labeling (¹³C₃)

  • Synthesis: Utilizes ¹³C-enriched reagents (e.g., ¹³CN⁻) with yields >85% and isotopic enrichment >99%. No specialized containment is needed [6] [10].
  • Applications: Simultaneous quantification of parent drug (Saxagliptin-¹³C₃) and metabolites (e.g., 5-Hydroxy Saxagliptin-¹³C₃) in plasma via LC-MS/MS [1] [5].
  • Advantages: Enables "twin tracer" pharmacokinetic studies where ¹³C₃-drug is administered intravenously alongside unlabeled oral drug, eliminating clearance discrepancies in bioavailability calculations [5].

Table 3: Radiolabeled vs. Stable Isotope-Labeled Saxagliptin

Parameter¹⁴C-Labeled SaxagliptinSaxagliptin-¹³C₃
Isotope Incorporation[¹⁴C]CH₂I₂ (specific activity: 53.98 μCi/mg)Na¹³CN (enrichment: 99 atom%)
Radiochemical/Chemical Yield3.0%85–90%
Key ApplicationMass balance studiesIV/oral co-administration studies
Safety ConstraintsRadioactive handling requiredNone beyond standard lab safety

The shift toward stable isotopes is driven by regulatory acceptance of LC-MS/MS for bioanalysis, reduced costs for ¹³C reagents, and avoidance of radioactive waste disposal [1] .

Properties

Product Name

Saxagliptin-13C3

IUPAC Name

(1S,3S,5S)-2-[2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Molecular Formula

C18H25N3O2

Molecular Weight

318.39 g/mol

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15?,17?,18?/m1/s1/i3+1,15+1,16+1

InChI Key

QGJUIPDUBHWZPV-VQGXPLCCSA-N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)[13CH]([13C](=O)N4[C@@H](C[C@H]5[C@@H]4[13CH2]5)C#N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.